Lipophilicity (LogP) Differentiation
4-(Perfluorohexyl)aniline exhibits an ACD/LogP value of 6.19, whereas 4-(trifluoromethyl)aniline (CAS 455-14-1), the shortest-chain commercially prevalent perfluoroalkyl aniline analog, has a calculated LogP of approximately 1.5–2.0 . This difference of approximately 4 LogP units represents a >10,000-fold increase in octanol-water partition coefficient, which directly governs membrane permeability, bioavailability predictions, and organic-phase partitioning behavior in synthetic and formulation applications .
| Evidence Dimension | Lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | 6.19 (ACD/LogP) |
| Comparator Or Baseline | 4-(Trifluoromethyl)aniline: ~1.5–2.0 (estimated LogP) |
| Quantified Difference | ΔLogP ≈ +4.2 to +4.7 (>10,000× increase in partition coefficient) |
| Conditions | ACD/Labs Percepta Platform calculated LogP; octanol-water partition model |
Why This Matters
Selection of 4-(perfluorohexyl)aniline over the trifluoromethyl analog is mandatory when high lipophilicity is required for membrane partitioning, organic-phase retention, or hydrophobic binding pocket targeting.
